

Molecular weight and formula of Fmoc-Ala-Ala-Asn(Trt)-OH

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Compound of Interest

Compound Name: Fmoc-Ala-Ala-Asn(Trt)-OH

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In-Depth Technical Guide: Fmoc-Ala-Ala-Asn(Trt)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Ala-Asn(Trt)-OH is a crucial building block in the field of bioconjugation and targeted drug delivery. It is a protected tripeptide composed of Alanine, Alanine, and Asparagine residues. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain of asparagine is protected by a trityl (Trt) group. This strategic protection makes it an ideal component for solid-phase peptide synthesis (SPPS), particularly in the construction of enzyme-cleavable linkers for Antibody-Drug Conjugates (ADCs).

ADCs are a class of targeted therapeutics that deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the drug plays a pivotal role in the efficacy and safety of an ADC. **Fmoc-Ala-Ala-Asn(Trt)-OH** is used to create a peptide linker that is designed to be stable in circulation but cleaved by specific enzymes, such as legumain and cathepsins, which are often overexpressed in the tumor microenvironment. This targeted release of the cytotoxic payload at the tumor site is a key strategy in modern cancer therapy.

Physicochemical Properties



A thorough understanding of the physicochemical properties of **Fmoc-Ala-Ala-Asn(Trt)-OH** is essential for its effective use in synthesis and drug development.

Property	Value	Reference
Molecular Formula	C44H42N4O7	[1]
Molecular Weight	738.8 g/mol	[1]
Appearance	White to off-white powder	
Purity	Typically >95%	_
Solubility	Soluble in organic solvents like DMF and NMP	-
Storage	-20°C, protected from moisture	[1]

Role in Antibody-Drug Conjugates

The tripeptide sequence Ala-Ala-Asn serves as a substrate for certain proteases that are highly active within the lysosomal compartments of cancer cells. Upon internalization of the ADC by a target cancer cell, the linker is cleaved, releasing the potent cytotoxic payload to exert its therapeutic effect.

The choice of the Ala-Ala-Asn sequence is critical. It has been shown to be effectively cleaved by legumain, an asparaginyl endopeptidase that is overexpressed in various solid tumors.[2][3] While also susceptible to cleavage by cathepsin B, its primary cleavage is attributed to legumain.[2][4]

Experimental Protocols

The following sections detail the experimental procedures for the utilization of **Fmoc-Ala-Ala-Asn(Trt)-OH** in the synthesis of a peptide-drug conjugate and its subsequent conjugation to an antibody.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide-Linker-Drug Conjugate



This protocol outlines the manual synthesis of a peptide-linker-drug conjugate on a solid support resin.

Materials:

- Rink Amide resin
- Fmoc-Ala-Ala-Asn(Trt)-OH
- · Other Fmoc-protected amino acids
- Cytotoxic drug with a suitable conjugation handle
- Coupling reagents: HATU, HOBt
- Base: DIPEA
- Deprotection solution: 20% piperidine in DMF
- Solvents: DMF, DCM
- Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HATU/HOBt and DIPEA in DMF.
- Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
- Chain Elongation: Repeat the coupling and deprotection steps for the remaining amino acids in the desired sequence.
- Linker Coupling: Couple **Fmoc-Ala-Ala-Asn(Trt)-OH** to the N-terminus of the peptide chain using the same coupling procedure.



- Drug Conjugation: After Fmoc deprotection of the linker, conjugate the cytotoxic drug to the newly exposed amino group.
- Cleavage and Deprotection: Cleave the peptide-linker-drug conjugate from the resin and remove the side-chain protecting groups using a cleavage cocktail.
- Purification: Purify the crude product by reverse-phase HPLC.

Antibody-Drug Conjugation

This protocol describes the conjugation of the purified peptide-linker-drug conjugate to a monoclonal antibody.

Materials:

- Monoclonal antibody (e.g., Trastuzumab for HER2-positive cancers)
- Purified peptide-linker-drug conjugate with a maleimide group
- Reducing agent: TCEP
- Conjugation buffer: PBS, pH 7.4
- Purification system: Size-exclusion chromatography

Procedure:

- Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody with TCEP to generate free thiol groups.
- Conjugation Reaction: React the reduced antibody with the maleimide-functionalized peptide-linker-drug conjugate. The maleimide group will selectively react with the free thiols on the antibody.
- Purification: Purify the resulting ADC from unconjugated drug-linker and unreacted antibody using size-exclusion chromatography.

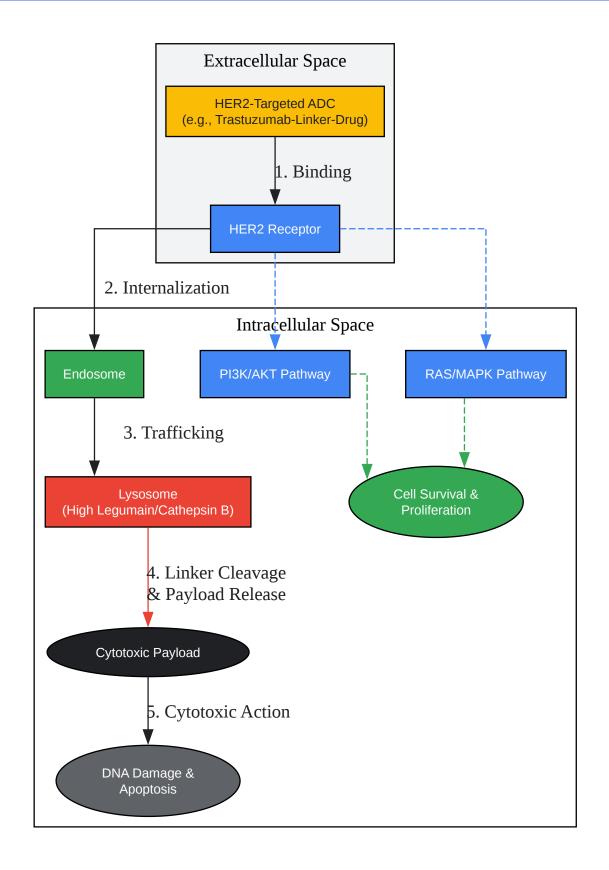


 Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and binding affinity.

Signaling Pathway and Mechanism of Action

ADCs constructed with the Ala-Ala-Asn linker often target cell surface receptors that are overexpressed in cancer cells. A prime example is the Human Epidermal Growth Factor Receptor 2 (HER2), which is a key driver in a significant subset of breast and gastric cancers.





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